

RMC-113 interference with cellular signaling pathways

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Compound of Interest

Compound Name: RMC-113

Cat. No.: B15607158

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RMC-113 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving **RMC-113**, a dual inhibitor of PIKfyve and PIP4K2C lipid kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **RMC-113**?

A1: **RMC-113** is a potent and selective dual inhibitor of the lipid kinases PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2] Its primary mechanism of action involves the inhibition of these kinases, which play crucial roles in regulating endosomal trafficking and autophagic flux.[1][3][4] By inhibiting PIKfyve and PIP4K2C, **RMC-113** disrupts the maturation of autophagosomes and their fusion with lysosomes, leading to an accumulation of autophagosomes and a blockage of the autophagic process.[5]

Q2: What are the key cellular signaling pathways affected by **RMC-113**?

A2: The primary signaling pathway interfered with by **RMC-113** is the phosphoinositide signaling pathway, specifically through the inhibition of PIKfyve and PIP4K2C. This has a direct impact on the autophagy pathway by impairing autophagic flux.[3][4][5]

Q3: What are the recommended positive and negative controls for an autophagy experiment with **RMC-113**?

A3:

- **Positive Controls:** To induce autophagy, you can use starvation (e.g., culturing cells in Earle's Balanced Salt Solution, EBSS) or treatment with a known autophagy inducer like rapamycin. To block autophagic flux at a late stage, lysosomal inhibitors such as bafilomycin A1 or chloroquine (CQ) are recommended.^[5] These agents will cause an accumulation of autophagosomes, similar to the effect of **RMC-113**, but through a different mechanism (inhibiting lysosomal degradation).
- **Negative Control:** A vehicle control, typically DMSO, should be used at the same concentration as the **RMC-113** solvent.

Q4: Are there any known off-target effects of **RMC-113**?

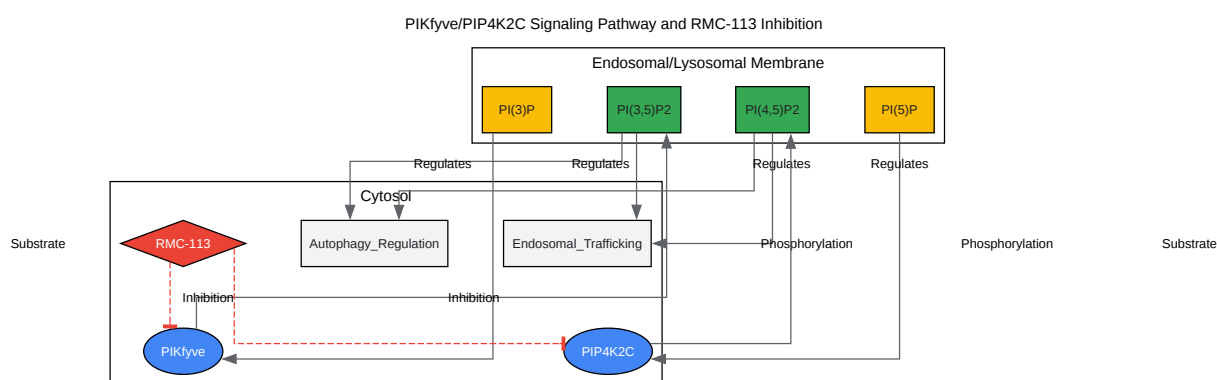
A4: While **RMC-113** is designed to be a selective inhibitor of PIKfyve and PIP4K2C, like any small molecule inhibitor, the possibility of off-target effects should be considered. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of PIKfyve and PIP4K2C inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for **RMC-113** from in vitro and cell-based assays.

Parameter	Value	Cell Line/System	Reference
PIKfyve Ki	370 nM	In vitro	^[1]
PIP4K2C Ki	46 nM	In vitro	^[1]
Effective Concentration	5 µM	A549-ACE2 cells	^[5]
Treatment Time	24 hours	A549-ACE2 cells	^[5]
EC50 (SARS-CoV-2)	0.25 µM	Calu-3 cells	^[1]

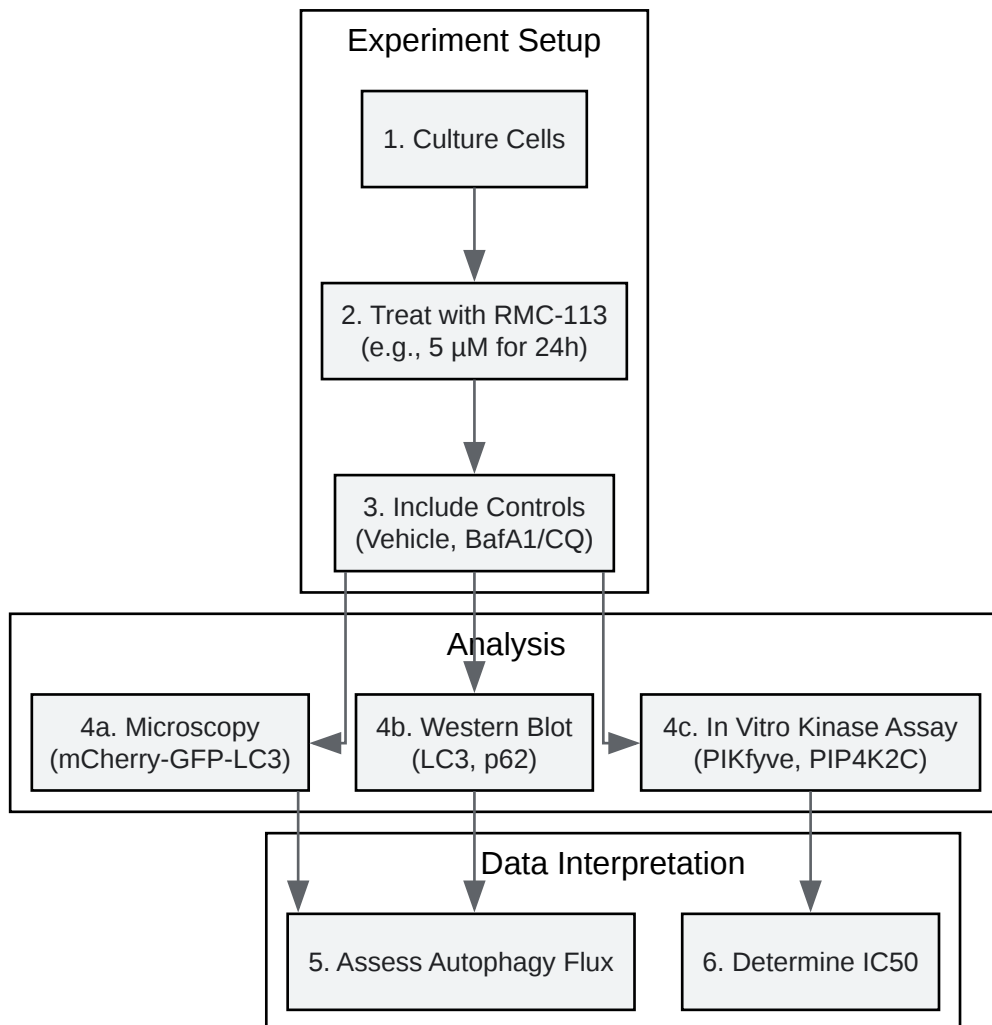
Signaling and Experimental Workflow Diagrams



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Caption: **RMC-113** inhibits PIKfyve and PIP4K2C, blocking phosphoinositide conversion.

Experimental Workflow for RMC-113 Treatment



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